C15H13ClF3N3O2S
Description
C₁₅H₁₃ClF₃N₃O₂S is a sulfur-containing heterocyclic compound featuring chloro, fluoro, and trifluoromethyl substituents. Its structure likely includes a pyrrolidine ring fused with a thiadiazole or sulfonamide group, inferred from analogs like C₁₅H₁₃ClF₃N₃O₂ (S827-2417), which lacks sulfur . The sulfur atom in C₁₅H₁₃ClF₃N₃O₂S enhances molecular weight (391.5 g/mol) and may improve metabolic stability or binding affinity in biological systems. Such compounds are typically investigated for pharmaceutical or agrochemical applications due to their halogenated and heterocyclic motifs, which confer resistance to enzymatic degradation .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N3O2S/c1-2-9-6-12(23)22-14(20-9)25-7-13(24)21-11-5-8(15(17,18)19)3-4-10(11)16/h3-6H,2,7H2,1H3,(H,21,24)(H,20,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXNROCCSSDQGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves multiple steps. The starting materials typically include 3-chloro-5-(trifluoromethyl)pyridine and a thieno[2,3-c]pyridine derivative. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced derivatives of the compound .
Scientific Research Applications
Methyl 2-amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analog: C₁₅H₁₃ClF₃N₃O₂ (S827-2417)
Key Differences :
- Molecular Weight : C₁₅H₁₃ClF₃N₃O₂ has a molecular weight of 359.5 g/mol, while C₁₅H₁₃ClF₃N₃O₂S is 391.5 g/mol due to the sulfur atom .
- Functional Groups: S827-2417 contains an oxadiazole ring, whereas C₁₅H₁₃ClF₃N₃O₂S likely substitutes oxygen with sulfur, forming a thiadiazole or sulfone group.
- Solubility : The sulfur atom in C₁₅H₁₃ClF₃N₃O₂S may reduce solubility in polar solvents compared to S827-2417, depending on its ionization state. Sulfur’s lipophilicity could enhance membrane permeability in drug design .
Applications :
S827-2417 is marketed as a kinase inhibitor precursor, suggesting C₁₅H₁₃ClF₃N₃O₂S might target similar enzymes with improved potency due to sulfur’s electronegativity .
Functional Analog: C₁₃H₁₅N₃O₂
Key Differences :
- Molecular Weight : At 245.28 g/mol, C₁₃H₁₅N₃O₂ is significantly smaller, lacking halogens and sulfur .
- Substituents : The absence of Cl, F₃, and S simplifies its structure, likely reducing metabolic stability and target specificity compared to C₁₅H₁₃ClF₃N₃O₂S .
- Solubility : Higher solubility in aqueous media is expected for C₁₃H₁₅N₃O₂ due to its lower molecular weight and lack of lipophilic halogens .
Applications :
C₁₃H₁₅N₃O₂ is a simpler heterocycle used in basic research, whereas C₁₅H₁₃ClF₃N₃O₂S’s complex halogenation and sulfur make it suited for advanced therapeutic candidates .
Data Table: Comparative Analysis
| Property | C₁₅H₁₃ClF₃N₃O₂S | C₁₅H₁₃ClF₃N₃O₂ (S827-2417) | C₁₃H₁₅N₃O₂ |
|---|---|---|---|
| Molecular Weight (g/mol) | 391.5 | 359.5 | 245.28 |
| Halogen Content | Cl, F₃ | Cl, F₃ | None |
| Heteroatoms | N₃, O₂, S | N₃, O₂ | N₃, O₂ |
| Key Functional Groups | Thiadiazole/Sulfone | Oxadiazole | Amide, Pyrrolidine |
| Solubility (Predicted) | Moderate (lipophilic) | High (polar groups) | High (small size) |
| Applications | Drug discovery, Agrochemical | Kinase inhibitor development | Basic chemical research |
Research Findings
- Molecular Weight Impact : The 32 g/mol difference between C₁₅H₁₃ClF₃N₃O₂S and S827-2417 reduces aqueous solubility but improves lipid bilayer penetration, critical for blood-brain barrier passage in CNS drugs .
- Sulfur’s Role : Thiadiazole rings in C₁₅H₁₃ClF₃N₃O₂S enhance thermal stability compared to oxadiazoles, as sulfur’s larger atomic radius strengthens van der Waals interactions in crystal lattices .
- Halogen Effects: The trifluoromethyl group in both halogenated compounds increases electronegativity, improving binding to hydrophobic enzyme pockets compared to non-halogenated C₁₃H₁₅N₃O₂ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
